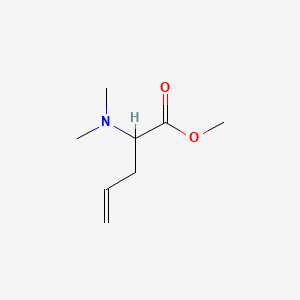

methyl 2-(dimethylamino)pent-4-enoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(dimethylamino)pent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-5-6-7(9(2)3)8(10)11-4/h5,7H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPNWIQNZIMUIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CC=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442342 | |

| Record name | 4-Pentenoic acid, 2-(dimethylamino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59415-13-3 | |

| Record name | 4-Pentenoic acid, 2-(dimethylamino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Methyl 2 Dimethylamino Pent 4 Enoate in Contemporary Organic Chemistry

Historical Perspective on Related Aminoester Chemistry

The chemistry of amino esters, the class of compounds to which methyl 2-(dimethylamino)pent-4-enoate belongs, has a rich history deeply intertwined with the development of peptide synthesis and the broader field of medicinal chemistry. Initially, the focus was on the proteinogenic α-amino acids, the fundamental building blocks of proteins. nih.gov Early methods for the synthesis of their corresponding esters were developed to protect the carboxylic acid functionality during peptide coupling reactions. nih.gov A variety of reagents and techniques have been established for this purpose, ranging from simple acid-catalyzed esterification to the use of milder reagents like thionyl chloride and 2,2-dimethoxypropane. nih.gov

Over the decades, the scope of amino ester chemistry has expanded dramatically to include a vast array of "unnatural" amino acids. ingentaconnect.comresearchgate.netresearchgate.netbenthamdirect.com These non-proteinogenic amino acids are crucial for creating peptidomimetics, molecules designed to mimic natural peptides but with enhanced stability and bioavailability. ingentaconnect.comresearchgate.netresearchgate.netbenthamdirect.com The synthesis of these unnatural amino acid esters often requires sophisticated catalytic methods to control stereochemistry, a critical factor in their biological activity. nih.govrsc.orgrsc.orgfrontiersin.org The development of asymmetric synthesis has been particularly impactful, allowing for the enantioselective production of chiral amino esters. nih.govrsc.orgrsc.orgfrontiersin.org

The table below summarizes some of the key historical developments in the synthesis of amino esters, providing a backdrop against which the potential of novel compounds like this compound can be understood.

| Era | Key Developments in Amino Ester Synthesis | Representative Methodologies |

| Early 20th Century | Focus on proteinogenic amino acids for peptide synthesis. | Fischer esterification (acid-catalyzed). |

| Mid-20th Century | Introduction of milder esterification methods. | Use of thionyl chloride, diazomethane. |

| Late 20th Century | Rise of unnatural amino acids and peptidomimetics. | Development of protecting group strategies. |

| 21st Century | Advances in asymmetric catalysis for stereocontrol. | Organocatalysis, transition-metal catalysis. |

Role of this compound as a Synthetic Intermediate and Reagent

The synthetic utility of this compound can be inferred from the reactivity of its constituent functional groups. The presence of both a nucleophilic tertiary amine and an electrophilic ester, combined with a reactive alkene, suggests a multitude of potential transformations.

The N,N-dimethylamino group can direct reactions and participate in the formation of quaternary ammonium (B1175870) salts, which are useful intermediates in various transformations. Furthermore, this moiety can influence the stereochemical outcome of reactions at the α-carbon. The ester functionality is a classic handle for transformations such as hydrolysis, amidation, reduction to an alcohol, and Claisen condensations. wikipedia.org

The terminal alkene in the pent-4-enoate (B1234886) chain is particularly significant. It opens up the possibility of a wide range of alkene-based transformations, including:

Metathesis reactions: Cross-metathesis or ring-closing metathesis could be employed to build larger, more complex structures.

Palladium-catalyzed reactions: The alkene can participate in Heck, Suzuki, and other cross-coupling reactions. The allylic position also presents opportunities for allylic alkylation reactions. researchgate.net

Radical additions: The double bond is susceptible to the addition of various radicals.

Oxidative cleavage: Ozonolysis or other oxidative methods could cleave the double bond to yield an aldehyde, which can be further functionalized.

The combination of these reactive sites makes this compound a potentially powerful building block for the synthesis of alkaloids, polyketides, and other complex natural products and their analogues. It can be envisioned as a precursor to novel heterocyclic systems and functionalized amino alcohols.

The following table illustrates the potential synthetic transformations involving the key functional groups of this compound.

| Functional Group | Potential Reactions | Resulting Structures |

| Tertiary Amine | Quaternization, oxidation | Quaternary ammonium salts, N-oxides |

| Ester | Hydrolysis, amidation, reduction, Claisen condensation | Carboxylic acids, amides, alcohols, β-keto esters |

| Alkene | Metathesis, hydrogenation, hydroboration-oxidation, epoxidation, dihydroxylation, oxidative cleavage | Various chain-extended or cyclic compounds, saturated esters, alcohols, epoxides, diols, aldehydes |

Current Research Gaps and Future Academic Inquiry pertaining to this compound

Despite its potential, a survey of the current scientific literature reveals a significant research gap concerning this compound. There is a lack of published studies detailing its synthesis, characterization, and application in organic synthesis. This presents a fertile ground for future academic inquiry.

Key areas for future research include:

Development of efficient synthetic routes: Establishing a reliable and scalable synthesis of this compound is the first critical step. This could involve exploring various strategies, such as the alkylation of glycine (B1666218) derivatives or the use of organometallic reagents.

Exploration of its reactivity: A systematic investigation of the reactivity of each functional group in the molecule is needed. This would involve studying its behavior in a wide range of organic reactions to understand its synthetic potential fully.

Application in target-oriented synthesis: Utilizing this compound as a key building block in the total synthesis of complex natural products or pharmaceutically active compounds would be a significant demonstration of its utility.

Asymmetric synthesis: Developing enantioselective syntheses of chiral analogues of this compound would be of great interest, as this would open up its use in the synthesis of enantiomerically pure target molecules.

Advanced Synthetic Methodologies for Methyl 2 Dimethylamino Pent 4 Enoate

Chemo-, Regio-, and Stereoselective Synthesis Strategies for Methyl 2-(dimethylamino)pent-4-enoate

Achieving high levels of selectivity is a paramount challenge in the synthesis of complex molecules like this compound, which contains a stereocenter at the α-carbon.

Diastereoselective Routes to this compound

The diastereoselective synthesis of α-amino acids and their derivatives can often be achieved through the alkylation of chiral enolates derived from amino acids. For the synthesis of this compound, a potential diastereoselective strategy could involve the allylation of a chiral glycine (B1666218) enolate equivalent. A notable approach in the literature for the synthesis of α-allyl amino esters with high diastereoselectivity is the use of a chiral squaramide hydrogen-bond donor as a catalyst. nih.govacs.orgnih.gov This methodology has been successfully applied to the allylation of α-chloro glycine esters, yielding products with vicinal stereocenters in high diastereomeric ratios (>10:1 dr). nih.govacs.orgnih.gov

Another powerful strategy involves the use of dual catalysis systems. For instance, a Palladium/Copper dual catalysis system has been developed for the asymmetric α-allylation of Schiff base-activated amino acids, which can be extended to the synthesis of α,α-dialkyl α-amino acids. acs.orgnih.gov This method provides a pathway to construct quaternary carbon centers with high stereocontrol.

A hypothetical diastereoselective route to a precursor of this compound could involve the reaction of a chiral N-protected glycine methyl ester enolate with an allyl halide. The subsequent N,N-dimethylation would then yield the target compound. The choice of chiral auxiliary on the glycine nitrogen would be crucial for directing the stereochemical outcome of the allylation step.

Enantioselective Synthesis Pathways for Chiral this compound

Enantioselective synthesis of chiral α-amino esters is a well-developed field, with several catalytic asymmetric methods available. A highly relevant approach for the synthesis of chiral this compound would be the enantioselective allylation of a suitable glycine derivative.

A significant breakthrough in this area is the chiral-squaramide-catalyzed enantioselective allylation of N-carbamoyl-α-chloro amino esters with allylsilane and allylstannane nucleophiles. nih.govacs.orgnih.govacs.org This method provides access to a variety of α-allyl amino esters with high enantioselectivity (up to 97% ee). nih.govacs.orgnih.gov The reaction proceeds through an anion-abstraction mechanism, where the chiral squaramide catalyst controls the facial selectivity of the nucleophilic attack on the intermediate iminium ion.

| Catalyst | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | dr | Reference |

| Chiral Squaramide | Allyltrimethylsilane | DCM | -50 | 72 | 85 | 95 | - | nih.gov |

| Chiral Squaramide | Crotyltrimethylsilane | DCM | -30 | 72 | 78 | 97 | >10:1 | nih.gov |

This table presents data for the synthesis of analogous N-carbamoyl-protected α-allyl amino esters.

Another promising approach is the use of palladium catalysis. A Pd/Cu dual catalyst system has been shown to be effective for the asymmetric α-allylation of Schiff base-activated amino acids, achieving excellent enantioselectivities (up to >99% ee). acs.orgnih.gov This method could potentially be adapted for the synthesis of the target molecule by using an appropriate glycine imine and an allylic electrophile.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals is of increasing importance. This involves the development of processes that are more environmentally benign, safer, and more efficient in terms of atom and energy economy.

Atom-Economical and Solvent-Free Syntheses of this compound

Atom-economical reactions, which maximize the incorporation of all starting materials into the final product, are a cornerstone of green chemistry. Catalytic addition reactions are inherently more atom-economical than stoichiometric reactions that generate significant waste.

While a completely solvent-free synthesis of this compound has not been reported, the use of greener solvents is a step in the right direction. A molybdenum-catalyzed regioselective allylic amination of tertiary allylic carbonates has been developed using ethanol (B145695) as a green solvent. nih.govresearchgate.net This approach offers a more sustainable alternative to traditional methods that often employ chlorinated or other hazardous solvents.

Catalytic Approaches for this compound Formation

Catalytic methods are central to green synthesis as they reduce the need for stoichiometric reagents and often enable reactions to proceed under milder conditions. Several catalytic approaches for the synthesis of α-amino esters and allylic amines are relevant to the formation of this compound.

Biocatalysis offers a particularly green approach. The use of enzymes, such as α-amino acid ester hydrolases, can catalyze the synthesis of α-amino esters. ebi.ac.uk More recently, protoglobin nitrene transferases have been engineered to catalyze the enantioselective intermolecular amination of the α-C-H bonds in carboxylic acid esters, providing a direct route to α-amino esters. nih.govacs.org

Transition metal catalysis also provides powerful tools for the synthesis of the target molecule. As mentioned, palladium acs.orgnih.gov and molybdenum nih.govresearchgate.net catalysts have been employed for the synthesis of allylic amines and amino esters. These catalytic systems offer high efficiency and selectivity, contributing to greener synthetic routes by reducing waste and energy consumption.

Novel Precursors and Synthetic Building Blocks for this compound

The development of novel precursors and building blocks can significantly impact the efficiency and accessibility of a target molecule. For the synthesis of this compound, several key precursors can be envisioned based on analogous synthetic strategies.

One important class of precursors are α-halo glycine derivatives, such as N-carbamoyl-α-chloro amino esters. nih.govacs.orgnih.gov These compounds serve as stable and readily accessible α-imino ester equivalents for nucleophilic allylation reactions.

Schiff bases of glycine esters are another versatile type of precursor. They can be readily prepared and activated for asymmetric α-allylation using dual catalysis systems. acs.orgnih.gov

In terms of the allylating agent, allylsilanes and allylstannanes are effective nucleophiles in the presence of a suitable catalyst, allowing for the introduction of the pent-4-enoate (B1234886) side chain with high stereocontrol. nih.govacs.orgnih.gov Allylic carbonates are also valuable precursors in transition metal-catalyzed allylic amination reactions. nih.govresearchgate.net

The development of new and more efficient ways to synthesize these precursors will undoubtedly facilitate the synthesis of this compound and other complex α-amino esters.

Flow Chemistry and Continuous Processing in this compound Production

The paradigm of chemical manufacturing is increasingly shifting from traditional batch processing towards continuous flow methodologies, driven by the pursuit of enhanced efficiency, safety, and product quality. The synthesis of specialized amino esters like this compound is a prime candidate for benefiting from the adoption of flow chemistry. This approach offers precise control over reaction parameters, leading to improved yields, higher purity, and safer handling of reactive intermediates.

Continuous flow synthesis involves pumping reagents through a network of tubes or channels, often within a microreactor, where they mix and react. This methodology transforms the reaction environment from a large, heterogeneous batch reactor to a smaller, highly controlled, and uniform system. The key advantages of this approach include superior heat and mass transfer, which are critical for managing exothermic reactions and improving reaction rates. The small reactor volumes inherent in flow systems significantly mitigate the risks associated with handling unstable intermediates or performing highly energetic reactions.

For the production of this compound, a potential synthetic strategy involves the α-allylation of a glycine equivalent followed by or preceded by N,N-dimethylation. Each of these steps can be translated into a continuous flow process. For instance, the allylation of an N-protected methyl glycinate (B8599266) enolate can be performed in a flow reactor where the rapid and precise temperature control prevents side reactions and degradation. Similarly, a subsequent N-methylation step could be achieved in a continuous manner, for example, through a reductive amination pathway.

The inherent advantages of flow chemistry allow for the seamless integration of reaction and purification steps, potentially leading to a fully automated, end-to-end production line. chemistryviews.org This not only increases productivity but also ensures consistent product quality, a critical factor in the production of fine chemicals. The development of a continuous process for this compound would represent a significant advancement, offering a greener, safer, and more cost-effective manufacturing solution compared to conventional batch methods.

Research into analogous systems, such as the enzymatic synthesis of β-amino acid esters, has demonstrated the power of continuous flow. mdpi.com In these studies, packed-bed microreactors containing immobilized enzymes are used to catalyze reactions with short residence times and high yields. mdpi.com For example, the lipase-catalyzed Michael addition of aromatic amines to acrylates has been successfully performed in a continuous-flow microreactor, achieving excellent yields in as little as 30 minutes of residence time. mdpi.com

A hypothetical flow process for this compound could involve the following key stages:

Reagent Introduction: Precise streams of a protected methyl glycinate derivative, a suitable base, and an allylating agent are continuously pumped and mixed.

Controlled Reaction: The reaction mixture flows through a temperature-controlled reactor coil to ensure optimal conditions for the α-allylation.

In-line Quenching and Work-up: The product stream is then mixed with a quenching solution, and subsequent liquid-liquid extraction can be performed using continuous separation technology.

Continuous N-demethylation/Purification: The final N-alkylation and purification steps could also be integrated into the flow system, potentially using packed-bed catalyst reactors and continuous distillation or chromatography.

The following interactive table illustrates typical parameters and outcomes for the continuous flow synthesis of related amino esters, providing a benchmark for the potential production of this compound.

| Catalyst/Method | Substrates | Residence Time (min) | Temperature (°C) | Yield (%) | Reference |

| Lipase TL IM | Aromatic Amines, Acrylates | 30 | 35 | >95 | mdpi.com |

| Photo-oxidation/Hydrolysis | Fluorinated Amines | Not specified | Not specified | High | chemistryviews.org |

| Ru-catalysis (Batch) | α-Amino Acid Esters, Alcohols | 1080 | 120 | 99 | nih.gov |

This table presents data from analogous or related chemical transformations to illustrate the potential parameters for the flow synthesis of this compound.

The implementation of flow chemistry and continuous processing for the synthesis of this compound holds the promise of a more sustainable and efficient manufacturing future. The ability to telescope reaction steps, improve safety profiles, and achieve higher, more consistent product quality makes it a compelling alternative to traditional batch manufacturing. Further research and development in this area are poised to unlock the full potential of this advanced manufacturing methodology.

Mechanistic Investigations of Methyl 2 Dimethylamino Pent 4 Enoate Reactivity

Nucleophilic Reactivity of the Dimethylamino Moiety in Methyl 2-(dimethylamino)pent-4-enoate

The lone pair of electrons on the nitrogen atom of the dimethylamino group confers nucleophilic character to this moiety. This nucleophilicity is central to several potential reactions. The nitrogen can act as a nucleophile in reactions with various electrophiles. For instance, in the presence of a suitable alkylating agent, the dimethylamino group can be alkylated to form a quaternary ammonium (B1175870) salt.

Furthermore, the proximity of the dimethylamino group to the ester functionality allows for the possibility of intramolecular reactions. Under certain conditions, the nitrogen atom could potentially attack the electrophilic carbonyl carbon of the ester group. Such an intramolecular cyclization would lead to the formation of a five-membered ring lactam, a common structural motif in organic chemistry. The propensity for this cyclization is influenced by factors such as reaction temperature and the presence of catalysts. Thermally-induced intramolecular cyclizations of amino esters are known to occur, with the formation of five- and six-membered rings being generally favored. nih.gov

The basicity of the dimethylamino group also allows it to act as a proton acceptor. In acidic media, the nitrogen will be protonated, forming an ammonium salt. This protonation deactivates the nucleophilicity of the amino group and can influence the reactivity of the other functional groups in the molecule.

Electrophilic Character of the Ester Carbonyl Group in this compound

The carbonyl carbon of the methyl ester in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity makes it susceptible to attack by nucleophiles, leading to substitution at the acyl carbon.

One of the most common reactions involving the ester group is hydrolysis, which can be catalyzed by either acid or base. In an acidic medium, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon for attack by a weak nucleophile like water. Under basic conditions, a stronger nucleophile, the hydroxide (B78521) ion, directly attacks the carbonyl carbon. The rates of hydrolysis of α-amino acid esters are influenced by the pH of the solution. rsc.org For instance, the base hydrolysis of α-amino acid esters has been studied, and the kinetics are dependent on the hydroxide ion concentration. researchgate.netresearchgate.net

The general mechanisms for ester hydrolysis are well-established:

Acid-Catalyzed Hydrolysis Mechanism:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer to one of the hydroxyl groups.

Elimination of the alcohol (methanol) to form a protonated carboxylic acid.

Deprotonation to yield the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification) Mechanism:

Nucleophilic attack by hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the alkoxide (methoxide) ion.

Proton transfer from the newly formed carboxylic acid to the methoxide (B1231860) ion, which is irreversible.

Olefinic Reactivity and Addition Reactions of the Pent-4-enoate (B1234886) Group in this compound

The terminal double bond in the pent-4-enoate moiety is a site of unsaturation and can undergo a variety of addition reactions. The reactivity of this alkene is typical of a terminal double bond, being susceptible to attack by electrophiles.

Electrophilic addition reactions are characteristic of alkenes. For example, the reaction with hydrogen halides (H-X) would proceed via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom would add to the terminal carbon (C-5), and the halide would add to the more substituted carbon (C-4), forming a secondary alkyl halide.

The olefin can also undergo hydrogenation in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to yield the corresponding saturated ester, methyl 2-(dimethylamino)pentanoate. Other addition reactions, such as halogenation (with Br₂ or Cl₂) and hydration (acid-catalyzed addition of water), are also possible.

Transesterification Mechanisms Involving this compound as a Reagent

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org this compound can undergo transesterification in the presence of another alcohol and a catalyst, which can be either an acid or a base. masterorganicchemistry.com This reaction is typically an equilibrium process, and the position of the equilibrium can be influenced by using a large excess of the reactant alcohol or by removing one of the products. wikipedia.org

The mechanisms for transesterification are analogous to those of hydrolysis:

Acid-Catalyzed Transesterification:

Protonation of the ester carbonyl oxygen.

Nucleophilic attack by the new alcohol on the activated carbonyl carbon.

Proton transfer from the attacking alcohol to the original methoxy (B1213986) group.

Elimination of methanol (B129727).

Deprotonation of the new ester.

Base-Catalyzed Transesterification:

Deprotonation of the incoming alcohol by a strong base to form a more potent nucleophile, an alkoxide.

Nucleophilic attack of the alkoxide on the ester carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the original methoxide group to form the new ester.

The efficiency of transesterification can be influenced by the steric bulk of both the ester and the incoming alcohol.

Mechanism of Ammonium Salt Formation from Amines Utilizing this compound

The dimethylamino group in this compound is a tertiary amine and can react with alkylating agents to form a quaternary ammonium salt. This reaction, known as quaternization, involves the nucleophilic attack of the nitrogen's lone pair on the electrophilic carbon of an alkyl halide or another suitable alkylating agent.

The general mechanism for the quaternization of a tertiary amine with an alkyl halide (R'-X) is a bimolecular nucleophilic substitution (Sₙ2) reaction:

The lone pair of electrons on the nitrogen atom of the dimethylamino group attacks the electrophilic carbon of the alkylating agent.

Simultaneously, the bond between the carbon and the leaving group (halide) breaks.

This results in the formation of a new carbon-nitrogen bond and the expulsion of the halide ion, yielding a quaternary ammonium salt.

The rate of this reaction is dependent on the nature of the alkylating agent, the solvent, and the temperature. For instance, the quaternization of N,N-dimethylaniline with benzyl (B1604629) chloride has been studied kinetically. semanticscholar.org

Role of this compound in Carbon-Carbon Bond Forming Reactions

This compound possesses functional groups that could potentially participate in carbon-carbon bond-forming reactions, although specific examples with this substrate are not readily found in the literature.

One possibility is its use as a nucleophile in a Michael addition reaction. wikipedia.orgorganic-chemistry.org The α-carbon to the ester group could potentially be deprotonated by a strong base to form an enolate. This enolate could then act as a nucleophile in a conjugate addition to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com The mechanism would involve:

Deprotonation of the α-carbon by a strong, non-nucleophilic base.

Nucleophilic attack of the resulting enolate on the β-carbon of a Michael acceptor.

Protonation of the resulting enolate to give the final product.

Another potential reaction is the Ireland-Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement of an allylic ester. wikipedia.orgnrochemistry.com While the substrate itself is not an allylic ester, it is an ester of an allylic amine derivative. A variation of this rearrangement, such as the Kazmaier-Claisen rearrangement, involves the reaction of an unsaturated amino acid ester with a strong base to form a chelated enolate, which then rearranges. nih.gov This type of rearrangement could potentially be applicable to this compound, leading to a new carbon-carbon bond and a different structural scaffold. The mechanism of the Ireland-Claisen rearrangement involves the formation of a silyl (B83357) ketene (B1206846) acetal (B89532) from the ester enolate, which then undergoes the nih.govnih.gov-sigmatropic shift. nrochemistry.comorganic-chemistry.org

Kinetic and Thermodynamic Studies of Reactions Involving this compound

Specific kinetic and thermodynamic data for reactions involving this compound are not widely available in the public domain. However, general principles and data from structurally similar compounds can provide insights into its expected reactivity.

Kinetic Studies: The rates of hydrolysis of α-amino acid esters have been the subject of kinetic investigations. researchgate.netresearchgate.netacs.org These studies often reveal that the rate of hydrolysis is pH-dependent and can be influenced by the presence of metal ions, which can coordinate to the amino and ester groups, thereby activating the carbonyl group towards nucleophilic attack. researchgate.netacs.org For example, the rate constants for the base hydrolysis of various α-amino acid esters have been determined. rsc.orgresearchgate.net It is expected that the hydrolysis of this compound would follow similar kinetic behavior, with the rate being dependent on factors such as pH, temperature, and catalyst concentration.

The kinetics of quaternization reactions of tertiary amines are also well-studied and typically follow second-order kinetics. semanticscholar.org The rate would be influenced by the steric hindrance around the nitrogen atom and the electrophilicity of the alkylating agent.

The following table provides hypothetical kinetic data for the base hydrolysis of a generic α-amino ester to illustrate the type of information obtained from such studies.

| pH | Temperature (°C) | Observed Rate Constant (k_obs, s⁻¹) |

|---|---|---|

| 10.0 | 25 | 1.5 x 10⁻⁴ |

| 11.0 | 25 | 1.5 x 10⁻³ |

| 12.0 | 25 | 1.5 x 10⁻² |

| 11.0 | 35 | 3.2 x 10⁻³ |

| 11.0 | 45 | 6.8 x 10⁻³ |

Solvent Effects on the Reactivity and Reaction Pathways of this compound

The solvent environment plays a critical role in dictating the outcome of chemical reactions, influencing both reaction rates and the distribution of products. For a multifunctional molecule such as this compound, which contains a tertiary amine, an ester, and an alkene moiety, the choice of solvent is expected to significantly affect its reactivity. While specific mechanistic studies on this compound are not extensively documented in the current body of scientific literature, the influence of solvents can be inferred from studies on analogous compounds possessing similar functional groups. The reactivity of this compound is primarily centered around the nucleophilicity of the tertiary amine and potential intramolecular reactions involving the ester and the terminal alkene.

The polarity, proticity, and coordinating ability of the solvent can stabilize or destabilize reactants, transition states, and intermediates, thereby altering the energy landscape of the reaction and directing it along different pathways. Key reaction types where solvent effects are anticipated to be prominent for this molecule include the quaternization of the tertiary amine (a Menshutkin-type reaction) and intramolecular cyclization reactions.

Influence on Nucleophilic Reactions of the Tertiary Amine

The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a nucleophilic center, susceptible to reactions with electrophiles. A classic example of such a reaction is quaternization, the reaction of a tertiary amine with an alkyl halide to form a quaternary ammonium salt. This process, known as the Menshutkin reaction, is profoundly influenced by the solvent.

The transition state of the Menshutkin reaction involves charge separation, where the forming cation and anion are more charged than the neutral reactants. Polar solvents are adept at stabilizing this charged transition state through solvation, thereby lowering the activation energy and accelerating the reaction rate. Conversely, nonpolar solvents offer minimal stabilization to the transition state, resulting in a slower reaction.

While kinetic data for the quaternization of this compound is not available, a study on the reaction of N,N-dimethyldecylamine with dimethyl carbonate provides a relevant analogy. The reaction rates were found to be significantly dependent on the solvent's nature, as detailed in the table below.

| Solvent | Type | Dielectric Constant (ε) | Observed Rate Constant (k) (L mol⁻¹ s⁻¹) |

|---|---|---|---|

| Methanol | Polar Protic | 32.7 | Higher |

| Acetonitrile | Polar Aprotic | 37.5 | Intermediate |

| Acetone | Polar Aprotic | 20.7 | Lower |

| Excess Dimethyl Carbonate (DMC) | Polar Aprotic | 3.1 | Lowest |

Data is conceptually represented based on findings from analogous systems. The trend shows that polar protic solvents like methanol can significantly accelerate the reaction, not only due to their polarity but also their ability to solvate the leaving group. Polar aprotic solvents also facilitate the reaction, with the rate generally correlating with the solvent's dielectric constant.

For this compound, a similar trend would be expected. Reactions involving the quaternization of the tertiary amine would likely proceed faster in polar, particularly polar protic, solvents.

Solvent-Directed Chemoselectivity in Intramolecular Reactions

The presence of both a nucleophilic amine and an electrophilic ester carbonyl, along with a terminal alkene, opens up the possibility of intramolecular reactions. One such potential reaction is an intramolecular cyclization to form a lactam. The pathway of such a reaction can be highly dependent on the solvent, which can mediate competing intra- and intermolecular processes.

Research on the reaction of imines with aryl acetic acid esters, catalyzed by an isothiourea, demonstrates a clear case of solvent-directed chemoselectivity. In a non-nucleophilic solvent like acetonitrile, the reaction proceeds via an intramolecular pathway to yield a β-lactam. However, when the reaction is conducted in a nucleophilic protic solvent such as ethanol (B145695), the solvent participates in the reaction, leading to an intermolecular esterification and the formation of an α-amino acid derivative.

This principle can be extended to this compound. In an inert, non-nucleophilic solvent, an intramolecular reaction, such as the attack of the nitrogen on the ester carbonyl (potentially after an activating step) or a reaction involving the alkene, might be favored. In contrast, a protic or otherwise nucleophilic solvent could compete as a reactant, leading to different products.

| Solvent Type | Potential Reaction Pathway | Expected Major Product |

|---|---|---|

| Non-polar, Aprotic (e.g., Toluene) | Intramolecular Cyclization | Cyclic amino acid derivative (Lactam) |

| Polar, Aprotic (e.g., Acetonitrile) | Intramolecular Cyclization | Cyclic amino acid derivative (Lactam) |

| Polar, Protic (e.g., Ethanol) | Solvolysis/Intermolecular Reaction | Ethyl ester (from transesterification) or other solvent-adducts |

This table is a conceptual representation of potential solvent-directed outcomes for the reactivity of the target compound, based on established principles of reaction mechanisms in different solvent environments.

Theoretical and Computational Studies on Methyl 2 Dimethylamino Pent 4 Enoate

Quantum Chemical Calculations of Electronic Structure and Reactivity of Methyl 2-(dimethylamino)pent-4-enoate

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide deep insights into the electronic environment and potential reactivity of this compound.

Prediction of Reaction Pathways and Transition States for this compound Transformations

Computational chemistry can be employed to map out the potential energy surface for chemical reactions involving this compound. By locating the transition state structures and calculating their energies, it is possible to predict the most likely reaction pathways and estimate the activation energies. nih.gov This predictive capability is invaluable for understanding the mechanisms of transformations that the molecule might undergo.

Computational Analysis of Chiral Discrimination and Stereoselectivity in this compound Reactions

This compound possesses a chiral center at the second carbon atom. Computational methods can be used to study the interactions of its enantiomers with other chiral molecules. This is crucial for understanding chiral discrimination and predicting the stereoselectivity of its reactions. By modeling the diastereomeric transition states, it is possible to rationalize and predict which stereoisomer will be preferentially formed in a reaction.

Applications of Methyl 2 Dimethylamino Pent 4 Enoate in Advanced Organic Synthesis

Utilization as a Versatile Reagent for Ester to Alcohol Transformations

The ester functionality in methyl 2-(dimethylamino)pent-4-enoate can be readily transformed into a primary alcohol. This conversion is a fundamental transformation in organic synthesis, often achieved through reduction. The resulting amino alcohol would be a valuable intermediate in the synthesis of various target molecules.

| Reducing Agent | Product | Reaction Conditions |

| Lithium aluminum hydride (LiAlH₄) | 2-(dimethylamino)pent-4-en-1-ol | Anhydrous ether or THF, 0 °C to room temp. |

| Sodium borohydride (B1222165) (NaBH₄) | 2-(dimethylamino)pent-4-en-1-ol | Protic solvent (e.g., methanol (B129727), ethanol) |

This interactive data table showcases common reagents for the reduction of esters to alcohols.

Role in the Synthesis of Quaternary Ammonium (B1175870) Salts

The tertiary amine group in this compound serves as a nucleophile, readily reacting with alkyl halides to form quaternary ammonium salts. This classic reaction, known as the Menshutkin reaction, is a cornerstone of amine chemistry. The resulting quaternary ammonium salts can have applications as phase-transfer catalysts, surfactants, or ionic liquids.

For instance, the reaction with methyl iodide would yield methyl 2-(trimethylammonio)pent-4-enoate iodide. The presence of the terminal alkene and the ester group in the resulting salt offers further opportunities for functionalization.

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The combination of functional groups in this compound makes it a potential precursor for the synthesis of various nitrogen-containing heterocycles. The terminal alkene can undergo a variety of reactions, such as ozonolysis to form an aldehyde, which can then participate in intramolecular cyclization reactions with the amine or a derivative thereof. Furthermore, the ester group can be manipulated to facilitate cyclization pathways leading to lactams or other heterocyclic systems.

Strategic Use as a Chiral Auxiliary or Building Block in Asymmetric Synthesis

Should this compound be resolved into its individual enantiomers, it could serve as a valuable chiral building block in asymmetric synthesis. The stereocenter at the α-position to the ester can be used to control the stereochemistry of subsequent reactions. The terminal alkene provides a handle for various stereoselective transformations, such as asymmetric dihydroxylation or epoxidation, leading to the synthesis of complex chiral molecules.

Involvement of this compound in Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single synthetic operation, are highly efficient methods for building molecular complexity. The functional groups present in this compound make it a plausible candidate for participation in MCRs. For example, the amine could react with an aldehyde and a nucleophile in a Mannich-type reaction, or the alkene could participate in cycloaddition reactions.

Applications in the Synthesis of Complex Organic Molecules

The diverse reactivity of this compound positions it as a useful starting material or intermediate in the synthesis of complex organic molecules. The ability to selectively functionalize the amine, the ester, and the alkene allows for a stepwise and controlled construction of intricate molecular architectures. For example, the alkene could be used in cross-coupling reactions to form new carbon-carbon bonds, while the ester and amine functionalities provide points for further elaboration.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of Methyl 2 Dimethylamino Pent 4 Enoate and Its Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., 2D NMR, Solid-State NMR)

High-resolution NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For methyl 2-(dimethylamino)pent-4-enoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be essential for complete structural assignment.

Two-Dimensional (2D) NMR Spectroscopy: 2D NMR techniques such as COSY, HSQC, and HMBC are powerful tools for mapping out the covalent framework of a molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. For this compound, COSY would show correlations between the proton at the chiral center (C2) and the adjacent methylene (B1212753) protons (C3), as well as between the C3 protons and the vinylic proton at C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms. It provides a direct link between the ¹H and ¹³C spectra, confirming which protons are bonded to which carbons. For instance, the signal for the methoxy (B1213986) protons (-OCH₃) would correlate with the methoxy carbon, and the dimethylamino protons (-N(CH₃)₂) would correlate with the corresponding methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations for this compound would include the correlation from the methoxy protons to the ester carbonyl carbon (C1) and from the C2 proton to the carbonyl carbon.

The expected ¹H and ¹³C chemical shifts can be predicted based on the functional groups present. The following table illustrates the kind of data that would be generated from these experiments.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D NMR Correlations |

| C1 (C=O) | - | ~170-175 | HMBC to H of C2, H of OCH₃ |

| C2 (CH) | ~3.0-3.5 | ~60-65 | COSY to H of C3; HSQC to C2; HMBC to C1, C3, C4, N-CH₃ |

| C3 (CH₂) ** | ~2.2-2.6 | ~35-40 | COSY to H of C2, H of C4; HSQC to C3; HMBC to C2, C4, C5 |

| C4 (=CH) | ~5.7-5.9 | ~130-135 | COSY to H of C3, H of C5; HSQC to C4; HMBC to C2, C3, C5 |

| C5 (=CH₂) ** | ~5.0-5.2 | ~115-120 | COSY to H of C4; HSQC to C5; HMBC to C3, C4 |

| -OCH₃ | ~3.6-3.8 | ~50-55 | HSQC to OCH₃ carbon; HMBC to C1 |

| -N(CH₃)₂ | ~2.2-2.4 | ~40-45 | HSQC to N-CH₃ carbons; HMBC to C2 |

Solid-State NMR (SSNMR): For analyzing solid derivatives or reaction products of this compound, solid-state NMR provides invaluable information about the molecular structure and packing in the solid phase. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution spectra of solid samples. Furthermore, advanced techniques like ¹⁴N and ¹⁷O SSNMR spectroscopy could be employed to probe the local environment of the nitrogen and oxygen atoms, respectively, yielding insights into hydrogen bonding and polymorphism. nih.govox.ac.uk Studies on amino acids have shown that SSNMR can differentiate between polymorphs and provide detailed information on intermolecular interactions. nih.gov

Advanced Mass Spectrometry (e.g., High-Resolution Mass Spectrometry, Tandem Mass Spectrometry)

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS, typically using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). This allows for the unambiguous determination of the elemental formula. For this compound (C₈H₁₅NO₂), the expected exact mass of the protonated molecule would be calculated and compared to the experimental value with a high degree of precision (typically within 5 ppm).

Tandem Mass Spectrometry (MS/MS): Tandem MS involves the isolation of a specific ion (like the protonated molecular ion) and its subsequent fragmentation through Collision-Induced Dissociation (CID). The resulting fragment ions provide a fingerprint of the molecule's structure. For α-amino esters, characteristic fragmentation pathways include the loss of the ester group and cleavages adjacent to the nitrogen atom. nih.govzendy.io

Expected fragmentation patterns for protonated this compound would include:

Loss of methanol (B129727) (CH₃OH): A common fragmentation for methyl esters.

Loss of the methoxycarbonyl group (-COOCH₃): Leading to a prominent fragment ion.

α-cleavage: Cleavage of the C2-C3 bond, stabilized by the nitrogen atom.

Loss of dimethylamine: Cleavage of the C2-N bond.

The following table illustrates potential fragment ions that could be observed in an MS/MS experiment.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Fragment Structure |

| [M+H]⁺ | [M+H - CH₃OH]⁺ | 32.026 | Acylium ion |

| [M+H]⁺ | [M+H - COOCH₃]⁺ | 59.013 | Ion containing the amino and pentenyl moieties |

| [M+H]⁺ | [M+H - C₃H₅]⁺ | 41.039 | Ion resulting from cleavage of the allyl group |

| [M+H]⁺ | [CH(N(CH₃)₂)COOCH₃]⁺ | - | Fragment from C2-C3 bond cleavage |

Infrared and Raman Spectroscopic Analysis of Functional Groups and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about its functional groups.

Infrared (FTIR) Spectroscopy: FTIR spectroscopy would be used to identify the key functional groups in this compound. The spectrum would be dominated by a strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically around 1730-1750 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aliphatic and vinylic protons, C=C stretching for the vinyl group around 1640 cm⁻¹, and C-O and C-N stretching vibrations in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C double bond, being more polarizable, often gives a strong Raman signal. This would be particularly useful for studying reactions involving the vinyl group. The carbonyl stretch is also observable in Raman spectra. A systematic investigation of fatty acid methyl esters (FAMEs) has shown that the carbonyl stretching vibration is a useful internal standard band in Raman spectroscopy. nih.gov

The table below summarizes the expected key vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C=O (Ester) | Stretching | 1730 - 1750 | FTIR (Strong), Raman (Moderate) |

| C=C (Vinyl) | Stretching | 1640 - 1650 | FTIR (Variable), Raman (Strong) |

| C-H (sp²) | Stretching | 3010 - 3095 | FTIR (Moderate), Raman (Moderate) |

| C-H (sp³) | Stretching | 2850 - 3000 | FTIR (Strong), Raman (Strong) |

| C-O (Ester) | Stretching | 1150 - 1250 | FTIR (Strong), Raman (Weak) |

| C-N (Amine) | Stretching | 1000 - 1250 | FTIR (Moderate), Raman (Weak) |

X-ray Crystallography of this compound Derivatives and Adducts

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and absolute stereochemistry. While crystallizing the parent compound might be challenging, forming a crystalline salt or derivative (e.g., with a chiral acid or by forming a metal complex) could facilitate this analysis.

For a chiral molecule like this compound, X-ray crystallography of a single crystal grown from an enantiomerically pure sample would unambiguously determine its absolute configuration (R or S). The analysis provides precise atomic coordinates, from which all geometric parameters can be calculated. This technique is also invaluable for characterizing the structure of solid reaction products, co-crystals, or adducts, providing definitive proof of their molecular connectivity and stereochemistry. nih.gov

An example of crystallographic data for a related compound, Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate, reveals the level of detail obtained. ambeed.com

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.1102 (5) |

| b (Å) | 7.8170 (5) |

| c (Å) | 8.2454 (6) |

| α (°) | 97.270 (6) |

| β (°) | 93.431 (6) |

| γ (°) | 115.680 (7) |

| Volume (ų) | 406.31 (5) |

This data is for an analogous compound and serves as an illustration of typical crystallographic parameters. ambeed.com

Circular Dichroism (CD) Spectroscopy for Chiral Analysis of this compound

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Since enantiomers interact differently with circularly polarized light, they produce mirror-image CD spectra.

This technique would be essential for:

Determining Absolute Configuration: By comparing the experimental CD spectrum to that of a known standard or to spectra predicted by computational methods, the absolute configuration of an enantiomer can be assigned.

Measuring Enantiomeric Purity: The magnitude of the CD signal (the Cotton effect) is proportional to the concentration of the chiral substance and its enantiomeric excess (ee). This allows for the quantification of the enantiomeric purity of a sample.

For example, studies on the enantiomers of alanine (B10760859) methyl ester hydrochloride have shown that the R and S isomers exhibit nearly mirror-image CD spectra, with positive and negative Cotton effects, respectively. nih.gov A similar behavior would be expected for the enantiomers of this compound, with the sign and magnitude of the Cotton effect being characteristic of its specific stereochemistry.

Future Directions and Emerging Research Avenues for Methyl 2 Dimethylamino Pent 4 Enoate

Exploration of Novel Catalytic Transformations mediated by Methyl 2-(dimethylamino)pent-4-enoate

The presence of a dimethylamino group in this compound suggests its potential as a catalyst or ligand in various organic transformations. The tertiary amine moiety can function as a Lewis base or be a precursor to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. Future research could explore its utility in mediating reactions such as acyl-transfer, where compounds like 4-(N,N-dimethylamino)pyridine (DMAP) are known to be highly effective. The hydrochloride salt of DMAP has been shown to be a recyclable catalyst for the acylation of inert alcohols. acs.org Similarly, derivatives of this compound could be investigated for similar recyclable catalytic activities.

Moreover, the chiral center at the alpha-carbon opens up possibilities for its use in asymmetric catalysis. While the parent compound is racemic, resolution of its enantiomers or its incorporation into chiral ligands could lead to the development of new catalysts for stereoselective reactions. Research into chiral aldehyde catalysis for asymmetric reactions of N-unprotected amino acid esters has shown promise, providing a framework for investigating the catalytic potential of this compound and its derivatives. frontiersin.orgnih.gov

Development of New Synthetic Applications Beyond Current Scope

The synthetic utility of this compound is currently perceived primarily as a building block. However, its unsaturated side chain offers a handle for a variety of chemical modifications, expanding its potential applications. Future research is likely to focus on leveraging the terminal alkene for reactions such as metathesis, hydroformylation, and polymerization. These transformations could lead to the synthesis of novel polymers, non-canonical amino acids, and complex heterocyclic structures. The synthesis of γ,δ-unsaturated amino acid derivatives through methods like tin powder-promoted oxidation/allylation of glycine (B1666218) esters highlights the interest in this class of compounds for further synthetic elaboration. researchgate.net

Furthermore, the ester and amino functionalities can be modified to create a diverse library of derivatives. For instance, hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling, could yield novel peptide-like structures or functional materials. The development of efficient synthetic routes to such derivatives will be a key area of future research.

Integration with Artificial Intelligence and Machine Learning in Reaction Design and Optimization

For instance, ML algorithms could be employed to predict the catalytic activity of this compound derivatives in various reactions, thereby guiding experimental efforts. Active machine learning, which iteratively suggests experiments to perform to gather the most informative data, could be particularly useful in rapidly optimizing reaction conditions with minimal experimental effort. duke.edu The development of ML software for predicting molecular reactivity based on molecular structure could also be applied to forecast the behavior of this compound in various chemical environments. cmu.edu

Sustainable and Biocatalytic Approaches in this compound Chemistry

In line with the growing emphasis on green chemistry, future research will undoubtedly focus on developing sustainable methods for the synthesis and application of this compound. esrapublications.com This includes the use of renewable starting materials, solvent-free reaction conditions, and the development of catalytic processes that minimize waste.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a particularly promising avenue for the sustainable production and modification of this compound. Enzymes such as lipases could be used for the enantioselective hydrolysis of the ester, providing access to chirally pure forms of the corresponding carboxylic acid. Transaminases could potentially be engineered to catalyze the amination of a suitable keto-ester precursor, offering a green route to the chiral amine. semanticscholar.org The biocatalytic synthesis of α-amino esters is an active area of research, with engineered enzymes showing the potential to create these valuable molecules from abundant and inexpensive starting materials. nih.govnih.govresearchgate.net Furthermore, engineered microbes could be developed to produce the compound or its precursors through fermentation, offering a completely renewable production platform. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 2-(dimethylamino)pent-4-enoate, and how are intermediates characterized?

- Methodology : The compound is synthesized via multi-step reactions involving amine protection, alkylation, and esterification. For example, catalytic enantioselective [2,3]-rearrangements of allylic ammonium ylides can yield the target molecule. Key intermediates (e.g., Boc- or Cbz-protected precursors) are purified using flash column chromatography with solvents like hexanes/acetone (5:1). Structural confirmation relies on NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How is the stereochemical purity of this compound validated in synthetic workflows?

- Methodology : Enantiomeric excess is determined via chiral HPLC using polysaccharide-based columns (e.g., Chiralpak® AD-H). Retention times and peak integration are compared against racemic standards. Absolute configuration is confirmed by X-ray crystallography of derivatives or via correlation with known chiral catalysts (e.g., (+)-BTM in asymmetric synthesis) .

Q. What stability considerations are critical for storing this compound?

- Methodology : The compound is hygroscopic and sensitive to light. Store under inert gas (Ar/N₂) at −20°C in amber vials. Stability is monitored using TLC or HPLC every 3–6 months. Degradation products (e.g., hydrolyzed carboxylic acids) are identified via LC-MS .

Advanced Research Questions

Q. How do reaction conditions (e.g., temperature, catalyst loading) influence the enantioselectivity of this compound synthesis?

- Methodology : Optimize using a Design of Experiments (DoE) approach. For example, varying NaOMe concentration (1–5 equiv.) and temperature (0–55°C) in asymmetric [2,3]-rearrangements. Enantioselectivity is quantified via HPLC, and transition states are modeled using DFT calculations (e.g., Gaussian 16) to rationalize dr (>95:5) .

Q. What strategies mitigate side reactions during the incorporation of this compound into peptide backbones?

- Methodology : Use orthogonal protecting groups (e.g., tert-butyl for amines, benzyl for esters) to avoid undesired coupling. Monitor reaction progress via ¹H NMR (disappearance of α-proton signals at δ 4.2–4.5 ppm). Purify via preparative HPLC with C18 columns and 0.1% TFA in H₂O/MeCN gradients .

Q. How can conflicting NMR data for this compound derivatives be resolved?

- Methodology : Compare experimental data (e.g., coupling constants, NOE effects) with computational predictions (e.g., ACD/Labs or MestReNova). For rotameric ambiguity, perform variable-temperature NMR (−40°C to 60°C) to observe coalescence points. Cross-validate with 2D techniques (COSY, HSQC) .

Q. What analytical challenges arise in quantifying trace impurities in this compound batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.